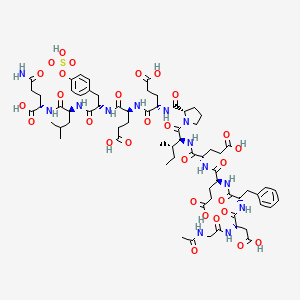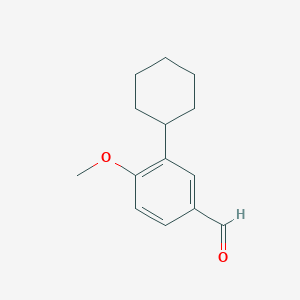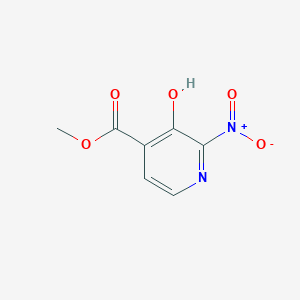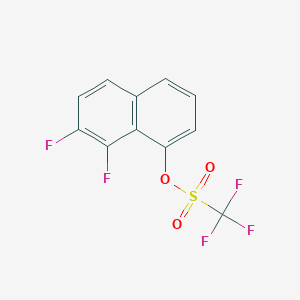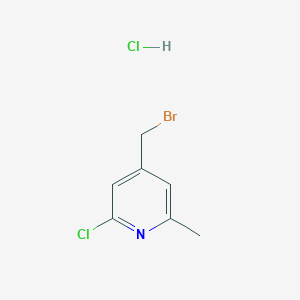
4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride typically involves the bromination of 2-chloro-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Dehalogenated pyridines.
科学的研究の応用
4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-2-chloro-6-methylpyridine hydrochloride
- 4-(Bromomethyl)-2-fluoro-6-methylpyridine hydrochloride
- 4-(Bromomethyl)-2-chloro-5-methylpyridine hydrochloride
Uniqueness
4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in organic synthesis. The combination of these halogens allows for selective functionalization and modification, making it a valuable intermediate in various chemical processes.
特性
分子式 |
C7H8BrCl2N |
|---|---|
分子量 |
256.95 g/mol |
IUPAC名 |
4-(bromomethyl)-2-chloro-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-5-2-6(4-8)3-7(9)10-5;/h2-3H,4H2,1H3;1H |
InChIキー |
INIZISSXSCFAGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)CBr.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



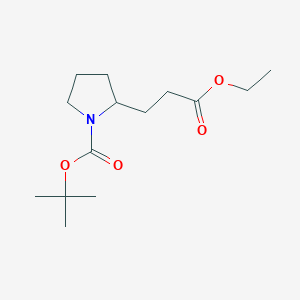
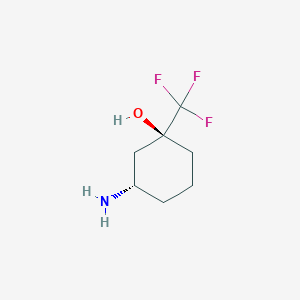
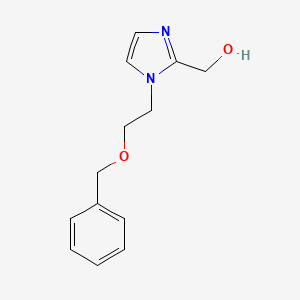
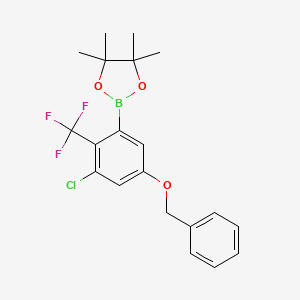

![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
